![molecular formula C13H16N2OS3 B14148029 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione CAS No. 671759-92-5](/img/structure/B14148029.png)
6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione is a complex heterocyclic compound. It belongs to the class of pyrano[2,3]thieno[2,4-b]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a unique structure that includes a pyrimidine ring fused with a thieno and pyrano ring system, along with various substituents that contribute to its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a thieno[2,3-d]pyrimidine derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thione group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles like amines or alcohols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the type of reaction and the reagents used .
科学研究应用
6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in biological processes, such as kinases, proteases, and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrano[2,3]thieno[2,4-b]pyrimidine derivatives, such as:
- 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-one
- 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-sulfoxide .
Uniqueness
What sets 6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-3H-pyrano[2,3]thieno[2,4-b]pyrimidine-4-thione apart is its unique combination of substituents and ring systems, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .
属性
CAS 编号 |
671759-92-5 |
|---|---|
分子式 |
C13H16N2OS3 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione |
InChI |
InChI=1S/C13H16N2OS3/c1-4-13(2)5-7-8(6-16-13)19-11-9(7)10(17)14-12(15-11)18-3/h4-6H2,1-3H3,(H,14,15,17) |
InChI 键 |
DWGYWSRWBNSTPT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=S)NC(=N3)SC)C |
溶解度 |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl[2-(diphenylphosphorothioyl)ethyl]sulfanylidenephosphanium](/img/structure/B14147967.png)
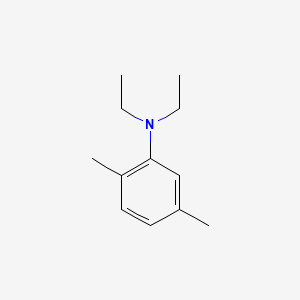
![[(1-Methoxypentadecyl)sulfanyl]benzene](/img/structure/B14147977.png)
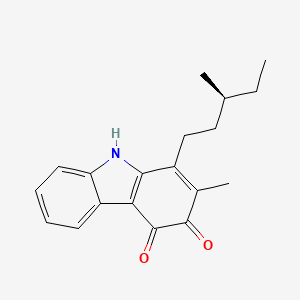
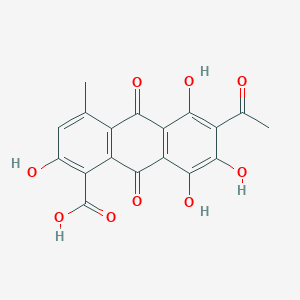
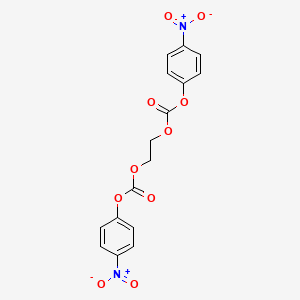
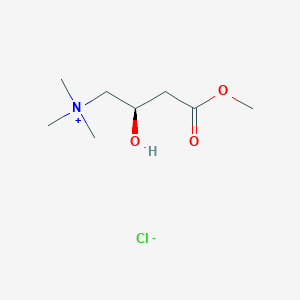
![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)

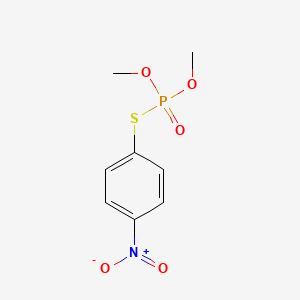
![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
